molecular formula C27H31ClF2N2O3 B1675044 Lomerizine hydrochloride CAS No. 101477-54-7

Lomerizine hydrochloride

Número de catálogo: B1675044
Número CAS: 101477-54-7
Peso molecular: 505.0 g/mol
Clave InChI: VCBYMCBOMLUKOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lomerizine hydrochloride is a diphenylpiperazine class compound that functions as a calcium channel blocker. It is primarily used for the prophylactic treatment of migraines and has shown potential in treating glaucoma and optic nerve injuries .

Métodos De Preparación

The synthesis of lomerizine hydrochloride involves the reaction of bis(4-fluorophenyl)methanol with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield lomerizine. The final step involves converting lomerizine to its hydrochloride salt .

Análisis De Reacciones Químicas

Lomerizine hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Neurological Applications

  • Migraine Prophylaxis : Lomerizine is clinically approved for migraine prevention in Japan. Its efficacy has been demonstrated with success rates ranging from 47% to 71% in reducing migraine frequency .
  • Stroke Prevention : A clinical trial involving patients with cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) indicated that lomerizine may reduce the incidence of strokes. The incidence rate ratio was 0.46 for all patients, suggesting a trend towards significance in preventing secondary strokes .
  • Neuroprotection : Studies have shown lomerizine's potential to protect against retinal damage and reduce neuroinflammatory responses associated with neurodegenerative diseases .

Oncological Applications

  • Colorectal Cancer : Research indicates that lomerizine can inhibit cell proliferation and induce protective autophagy in colorectal cancer cells through the PI3K/Akt/mTOR signaling pathway . This suggests a potential role for lomerizine as an adjunctive therapy in cancer treatment.

Ocular Applications

  • Glaucoma and Optic Nerve Injury : Lomerizine is being investigated for its effects on ocular circulation, which may benefit conditions like glaucoma and optic nerve injuries due to its ability to enhance blood flow .

Case Study 1: Reversible Cerebral Vasoconstriction Syndrome

A case study reported a 67-year-old woman with ischemic stroke due to reversible cerebral vasoconstriction syndrome treated with low-dose cilostazol and lomerizine. Following treatment, she showed functional improvement and recovery of vasoconstriction within 12 weeks, indicating lomerizine's potential in managing this condition .

Case Study 2: CADASIL Patient Study

In a multicenter trial involving CADASIL patients, those treated with lomerizine showed a significant reduction in symptomatic strokes compared to their pre-treatment period. The results from subgroup analyses indicated an even more pronounced effect among patients with prior stroke episodes .

Summary of Clinical Findings

Application AreaFindingsReferences
Migraine TreatmentEfficacy rates of 47%-71% in reducing migraine frequency; safe long-term use documented
Stroke PreventionReduced incidence of strokes in CADASIL patients (IR = 0.46)
Cancer TreatmentInhibits colorectal cancer cell proliferation; induces protective autophagy
Ocular HealthPotential benefits for glaucoma and optic nerve injuries through enhanced blood flow

Mecanismo De Acción

Lomerizine hydrochloride exerts its effects primarily by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions, which is crucial in various cellular processes. It also antagonizes the 5HT2A receptor, inhibiting serotonin-induced contraction of blood vessels, which is believed to contribute to its antimigraine effects . Additionally, it has been shown to increase circulation in the optic nerve head, providing neuroprotective effects .

Comparación Con Compuestos Similares

Lomerizine hydrochloride is unique among calcium channel blockers due to its selective central nervous system effects and its dual action on both L-type and T-type calcium channels. Similar compounds include:

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of action of lomerizine hydrochloride in neuronal protection?

this compound acts as a dual antagonist of L- and T-type voltage-gated calcium channels, modulating intracellular calcium influx. This mechanism is critical for mitigating glutamate-induced excitotoxicity in neuronal cells. Experimental studies in rat retinal neurons demonstrated neuroprotective effects at concentrations of 0.1–1 μM, significantly reducing NMDA- and kainate-induced cytotoxicity . Researchers should validate calcium flux using patch-clamp electrophysiology or fluorescent calcium indicators (e.g., Fura-2) to confirm target engagement.

Q. What analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?

A validated HPLC method using a Diamonsil-ODS column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase (acetonitrile:0.001 mol·L⁻¹ SDS = 60:40) at 225 nm detection provides robust separation of this compound and related substances. Linearity is confirmed between 17.04–153.40 μg·mL⁻¹ (r = 1.000), with a recovery rate of 99.8% (RSD = 1.12%) . Researchers should ensure column temperature stability (35°C) and avoid mobile phase pH deviations >±0.2 to prevent retention time shifts.

Advanced Research Questions

Q. How can experimental design address contradictions in neuroprotective efficacy across in vitro and in vivo models?

Discrepancies in neuroprotection outcomes (e.g., glutamate toxicity reduction in vitro vs. limited clinical efficacy in migraine trials) may arise from differences in bioavailability, species-specific calcium channel isoforms, or dosing regimens. For example, in vitro studies used 1 μM lomerizine , while clinical trials administered 5–10 mg/day orally . To resolve contradictions:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
  • Use genetically modified models (e.g., Cav3.2 T-channel knockouts) to isolate pathway-specific effects.
  • Incorporate biomarkers like CSF glutamate levels or calcium imaging in translational studies.

Q. What methodological considerations are critical for optimizing this compound’s use in migraine prophylaxis studies?

Key parameters include:

  • Endpoint selection : Use headache frequency, duration, and composite scores (validated in trials with 96% efficacy vs. placebo) .
  • Confounding factors : Control for vasoactive drug interactions (e.g., triptans) and comorbidities like hypertension .
  • Dose escalation : Monitor adverse events (e.g., dizziness, hypotension) through adaptive trial designs.
  • Blinding : Use matched placebo capsules to mitigate bias in subjective symptom reporting.

Q. How can researchers improve the reproducibility of this compound’s neuroprotective effects in preclinical models?

  • Standardize in vitro models : Use primary rat retinal neurons with strict glutamate exposure protocols (e.g., 100 μM for 24 hours) .
  • Control solvent effects : Lomerizine’s solubility in DMSO requires vehicle controls (≤0.1% v/v) to avoid confounding cytotoxicity.
  • Validate target specificity : Combine calcium channel blockers (e.g., nifedipine for L-type, mibefradil for T-type) to dissect mechanistic contributions.
  • Replicate storage conditions : Store lyophilized powder at -20°C and reconstituted solutions at -80°C to prevent degradation .

Q. Data Interpretation and Contradictions

Q. How should researchers interpret conflicting data on lomerizine’s efficacy in cerebral vasospasm models?

While lomerizine shows promise in reducing retinal neurotoxicity , limited efficacy in cerebral vasospasm may reflect poor blood-brain barrier (BBB) penetration. To address this:

  • Measure brain-to-plasma ratios in rodent models using LC-MS/MS.
  • Explore formulations with enhanced BBB permeability (e.g., nanoparticle encapsulation).
  • Compare outcomes with structurally related calcium channel blockers (e.g., cilostazol) used in similar pathologies .

Q. What are the implications of this compound’s dual L-/T-type calcium channel blockade for experimental outcomes?

Dual inhibition complicates mechanistic studies, as T-type channels regulate neuronal bursting, while L-type channels mediate sustained calcium entry. Strategies include:

  • Selective channel silencing : Use siRNA or CRISPR-Cas9 to knock down Cav1 (L-type) or Cav3 (T-type) subunits.
  • Functional assays : Employ high-throughput fluorometric assays (e.g., FLIPR) with channel-specific agonists/antagonists.
  • In vivo electrophysiology : Record thalamocortical oscillations (T-type-dependent) and vascular smooth muscle contractions (L-type-dependent) .

Q. Methodological Resources

  • Chemical Properties : Molecular weight = 541.46 g/mol; CAS 101477-54-7; solubility in DMSO for in vitro studies .
  • Safety Protocols : Follow OSHA HCS2012 guidelines for handling; avoid inhalation/ingestion and use PPE (gloves, lab coat, eye protection) .

Propiedades

Número CAS

101477-54-7

Fórmula molecular

C27H31ClF2N2O3

Peso molecular

505.0 g/mol

Nombre IUPAC

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H

Clave InChI

VCBYMCBOMLUKOO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl

SMILES canónico

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl

Apariencia

Solid powder

Key on ui other cas no.

101477-54-7

Pictogramas

Irritant; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride
KB 2796
KB-2796
lomerizine
lomerizine dihydrochloride

Origen del producto

United States

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzaldehyde (42.1 g; 215 millimoles) and 61.9 g (215 millimoles) of bis(4-fluorophenyl)methylpiperazine were melted in an oil bath at 100° C., and 10 ml (265 millimoles) of formic acid was added dropwise. The mixture was stirred under heat for 30 minutes, and allowed to cool to room temperature. A mixture of 40 ml of conc. hydrochloric acid and 400 ml of ethanol was added, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 55.5 g (yield 47.7%) of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
Yield
47.7%

Synthesis routes and methods II

Procedure details

2.4 g (7.1 millimoles) of 2,3,4-trimethoxybenzylpiperazine dihydrochloride, 1.8 g (7.5 millimoles) of bis(4-fluorophenyl)methyl chloride [see J. Chem. Soc. Perkin II, 1051 (1977)] and 5.0 ml (36 millimoles) of triethylamine were heated under reflux for 9 hours in 80 ml of xylene. The reaction mixture was allowed to cool to room temprature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 0.85 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride. The product showed the same property values as the compound obtained in Example 4.
Name
2,3,4-trimethoxybenzylpiperazine dihydrochloride
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Synthesis routes and methods III

Procedure details

1.3 g (6.0 millimoles) of 2,3,4-trimethoxybenzyl chloride [see Monatsh., 95 (3), 942 (1964)], 1.7 g (5.9 millimoles) of bis(4-fluorophenyl)methylpiperazine and 1.2 ml (8.6 millimoles) of triethylamine were heated under reflux for 6 hours in 50 ml of benzene. The reaction mixture was allowed to cool to room temperature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 1.6 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals. The product showed the same property values as the compound obtained in Example 4.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.